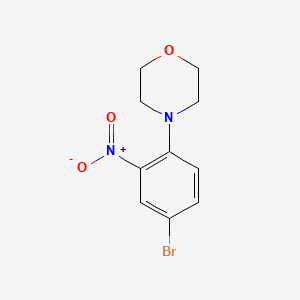
4-tert-Butyldiphenyl sulfide
Übersicht
Beschreibung
4-tert-Butyldiphenyl sulfide is a chemical compound with the molecular formula C16H18S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-tert-Butyldiphenyl sulfide consists of 16 carbon atoms, 18 hydrogen atoms, and 1 sulfur atom, giving it a molecular weight of 242.38 g/mol . The InChI string representation of its structure is InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 .
Physical And Chemical Properties Analysis
4-tert-Butyldiphenyl sulfide is a liquid at 20°C . It has a boiling point of 140°C at 1.3 mmHg . The specific gravity of the compound at 20/20°C is 1.04 , and its refractive index is 1.59 .
Wissenschaftliche Forschungsanwendungen
Renewable Energy Applications
Recent advancements in nanocrystals of metal sulfide materials, including compounds like 4-tert-Butyldiphenyl sulfide, have garnered significant interest in scientific research for renewable energy applications. The appeal lies in the abundant material choices with easily tunable electronic, optical, physical, and chemical properties. Metal sulfides serve as semiconducting compounds where sulfur acts as an anion coupled with a metal cation. This diverse material range provides a unique platform to explore novel chemical, physical, and electronic phenomena alongside functional properties for energy conversion methods such as electrocatalytic hydrogen generation, powder photocatalytic hydrogen generation, and photoelectrochemical water splitting. Challenges remain in terms of material dissolution, photocorrosion, and durability during water splitting processes, highlighting the need for further research in innovative metal sulfides closely aligned with energy and environmental issues (Chandrasekaran et al., 2019).
Metal Sulfide Precipitation and Environmental Applications
The study of metal sulfide precipitation, including materials like 4-tert-Butyldiphenyl sulfide, offers insights into its potential applications in environmental remediation, such as effluent treatment processes including Acid Mine Drainage (AMD) treatment and industrial hydrometallurgical processes. Despite extensive research, the field lacks integration between fundamental and applied studies, with many applied studies relying on flawed methods to evaluate metal sulfide precipitation efficiency. Future consolidation in the field is essential, focusing on robust measurement techniques and understanding complex aqueous chemistry to advance the application of metal sulfides in environmental settings (Lewis, 2010).
Hydrogen Sulfide Measurements in Biological Samples
Research on hydrogen sulfide (H2S) and related compounds, potentially including derivatives of 4-tert-Butyldiphenyl sulfide, has emphasized their biological significance, especially in physiological processes. Despite H2S's toxic properties, its role in regulating biological functions and potentially mitigating toxic side effects has been a focal point. This highlights the importance of accurately measuring H2S levels in various biological matrices to better understand its role in health and disease (Nagy et al., 2014).
Synthesis and Biomedical Applications of Sulfide Nanoparticles
Copper sulfide (CuS) nanoparticles, related to the broader category of sulfide materials including 4-tert-Butyldiphenyl sulfide, have seen burgeoning interest for their potential in biomedical applications. The focus has been on their synthesis and applications ranging from sensors to theranostics, illustrating the broad applicability of sulfide nanoparticles in detecting biomolecules, chemicals, and pathogens, as well as in molecular imaging and cancer therapy based on photothermal properties. This area remains promising for future biomedical and clinical applications (Goel et al., 2014).
Environmental and Toxicological Studies
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) have been extensively studied, considering compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) which share structural similarities with 4-tert-Butyldiphenyl sulfide. These studies emphasize the need for novel SPAs with lower toxicity and environmental impact, underscoring the importance of understanding and mitigating the potential health and environmental risks associated with these compounds (Liu & Mabury, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-tert-butyl-4-phenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRAEJDVHXHGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465132 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyldiphenyl sulfide | |
CAS RN |
85609-03-6 | |
| Record name | 4-tert-Butyldiphenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyldiphenyl Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)








![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)
